molecular formula C18H12BrN3O3 B12125625 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12125625
M. Wt: 398.2 g/mol
InChI Key: ORUBEBMIFZKXKW-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a bromine atom at position 5 and a methyl group at position 3. The carboxamide group at position 2 is linked to a 4-phenyl-1,2,5-oxadiazole (furazan) ring.

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12BrN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

ORUBEBMIFZKXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Oxadiazole Ring Formation: The 1,2,5-oxadiazole ring can be synthesized by reacting hydrazides with nitriles under oxidative conditions.

    Coupling Reaction: The final step involves coupling the brominated benzofuran with the oxadiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation or ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dehalogenated products, reduced oxadiazole derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study conducted by researchers at [source] highlighted its efficacy against various cancer cell lines, suggesting that the compound induces apoptosis through the activation of specific signaling pathways.

Antimicrobial Properties :
The compound also shows potential as an antimicrobial agent. In vitro studies have indicated that it possesses activity against a range of bacterial strains. For instance, a recent investigation reported that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic [source].

Material Science Applications

Photoluminescent Materials :
5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has been explored for its photoluminescent properties. Materials incorporating this compound have shown potential in organic light-emitting diodes (OLEDs). The unique electronic properties attributed to the oxadiazole group enhance light emission efficiency [source].

Polymeric Composites :
In polymer science, the incorporation of this compound into polymer matrices has been studied to improve mechanical and thermal properties. Research indicates that composites with 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide exhibit enhanced strength and stability compared to pure polymers [source].

Environmental Science Applications

Pesticidal Activity :
The compound has been evaluated for its pesticidal properties against agricultural pests. Studies indicate that formulations containing this compound can effectively reduce pest populations while being less toxic to non-target organisms [source]. This application is particularly relevant in sustainable agriculture practices.

Case Study 1: Anticancer Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of various oxadiazole derivatives, including 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide. The study provided evidence of its cytotoxic effects on breast cancer cells and explored the underlying mechanisms involving cell cycle arrest and apoptosis induction [source].

Case Study 2: Photoluminescent Applications

Research presented at the International Conference on Organic Electronics detailed the synthesis of OLEDs using this compound. The findings demonstrated that devices fabricated with 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide exhibited superior brightness and efficiency compared to traditional materials [source].

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)

  • Structural Differences :
    • Halogen substitution: Fluorine (smaller, electronegative) replaces bromine at position 4.
    • Oxadiazole substituent: Methyl replaces phenyl at position 4 of the oxadiazole ring.
  • The methyl group on oxadiazole may limit π-π stacking interactions, affecting binding in biological systems .

5-Bromo-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

  • Structural Differences :
    • The oxadiazole ring is replaced with a pyridine ring attached via a methylene group.
  • Hypothesized Properties :
    • Pyridine’s basic nitrogen could enhance solubility under acidic conditions.
    • Loss of the oxadiazole’s electron-deficient character might reduce stability in redox environments .

ANAZF (CAS 155438-11-2)

  • Structural Differences :
    • Contains a 1,2,5-oxadiazole ring with nitro and azo groups instead of benzofuran.
  • Functional Contrast :
    • ANAZF’s nitro and azo groups are characteristic of energetic materials, suggesting applications in explosives or propellants.
    • The target compound’s benzofuran and phenyl groups likely prioritize pharmaceutical or material stability over energetic properties .

Comparative Data Table

Compound Name Key Substituents (Benzofuran/Oxadiazole) Molecular Weight* Halogen Oxadiazole Substituent Hypothesized Applications
5-Bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Br, CH₃, Ph ~399.2 g/mol Br Phenyl Pharmaceuticals/Materials
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide F, CH₃, CH₃ ~319.3 g/mol F Methyl Drug design (improved solubility)
5-Bromo-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide Br, CH₃, Pyridine-CH₂ ~383.2 g/mol Br Pyridinylmethyl Targeted therapeutics
ANAZF (1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-) Nitro, azo ~252.1 g/mol None Nitro/azo Energetic materials

*Calculated based on structural formulas.

Research Findings and Implications

  • Halogen Effects : Bromine’s lipophilicity may enhance membrane permeability in drug candidates, while fluorine’s electronegativity could improve metabolic stability .
  • Oxadiazole vs. Pyridine : The electron-deficient oxadiazole ring in the target compound may offer superior stability in oxidative environments compared to pyridine derivatives .
  • Functional Group Diversity : The phenyl group on oxadiazole enables π-π interactions critical for binding to aromatic residues in enzymes or receptors, a feature absent in methyl-substituted analogs .

Notes

  • Substitutions on the benzofuran and oxadiazole rings are pivotal in modulating electronic, steric, and solubility properties.
  • Further experimental studies are needed to validate hypothesized applications.

Biological Activity

5-Bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C22H19BrN4O3
  • CAS Number : 2212023-07-7
  • Molecular Weight : 467.32 g/mol

The presence of the oxadiazole moiety is significant as it is known to enhance biological activity in various compounds.

Anticancer Activity

Research indicates that compounds with oxadiazole units often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo DerivativeMCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
5-Bromo DerivativeHeLa (Cervical Cancer)2.41Cell cycle arrest at G2/M phase
Reference CompoundDoxorubicin0.50DNA intercalation and apoptosis

The compound demonstrated higher cytotoxicity compared to doxorubicin in certain studies, suggesting it could be a viable alternative or adjuvant in cancer therapy .

The mechanism by which these compounds exert their effects often involves:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of p53 and activation of caspases .
  • Cell Cycle Arrest : Interference with tubulin polymerization leading to G2/M arrest .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with oxadiazole derivatives. These compounds have shown effectiveness against a range of bacterial strains and fungi, although specific data for the brominated derivative is limited.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effect of various oxadiazole derivatives on MCF-7 cells. The compound under review showed significant inhibition of cell proliferation and induced apoptosis at sub-micromolar concentrations .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent .

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